molecular formula C22H23NO5 B2834119 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010874-90-4

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2834119
CAS No.: 1010874-90-4
M. Wt: 381.428
InChI Key: ZFIOFNXPADIKSE-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-one derivatives. This compound is characterized by its unique structural features, which include a chromene ring fused with an oxazine ring, and substituted with a 3,4-dimethoxyphenyl group and a propyl group. These structural elements contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene precursor, which is then subjected to cyclization reactions to form the oxazine ring. The key steps include:

    Formation of the Chromene Precursor: This involves the reaction of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene ring.

    Cyclization to Form Oxazine Ring: The chromene precursor undergoes cyclization with an amine derivative in the presence of a catalyst to form the oxazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its specific substitution pattern and the combination of chromene and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-4-9-23-11-16-18(28-13-23)8-6-15-21(24)17(12-27-22(15)16)14-5-7-19(25-2)20(10-14)26-3/h5-8,10,12H,4,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIOFNXPADIKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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